
2-异丁氧基-4-(三氟甲基)苯硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid (ITPBA) is an organoboronic acid that has gained significant attention due to its unique properties offering potential applications in numerous fields of research and industry. It has a molecular weight of 262.04 .
Molecular Structure Analysis
The molecular structure of 2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid is characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent .Chemical Reactions Analysis
While specific chemical reactions involving 2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid are not detailed in the available literature, similar boronic acids have been used in various reactions. For instance, trifluoromethoxyphenylboronic acids have been used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid include a molecular weight of 262.04 . The compound is characterized by 1H, 13C, 11B, and 19F NMR spectroscopy .科学研究应用
Suzuki-Miyaura Coupling
This compound can be used in Suzuki-Miyaura coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . This is a type of palladium-catalyzed cross coupling reaction and is widely used in organic synthesis for the formation of carbon-carbon bonds.
Synthesis of Biologically Active Molecules
It is involved in the synthesis of various biologically active molecules. For instance, it can be used to synthesize lactate dehydrogenase inhibitors . These inhibitors can be used against cancer cell proliferation.
PAI-1 Inhibition
Antituberculosis Drugs
It can be used to synthesize PA-824 analogs . These analogs can be used as antituberculosis drugs. Tuberculosis is a serious infectious disease that affects the lungs.
Modulators of Survival Motor Neuron Protein
The compound can be used to synthesize modulators of survival motor neuron protein . These modulators can have potential applications in the treatment of spinal muscular atrophy, a disease that causes muscle weakness and atrophy.
Protodeboronation of Pinacol Boronic Esters
It can be used in the catalytic protodeboronation of pinacol boronic esters . This process is a valuable transformation in organic synthesis and can be used for the formal anti-Markovnikov alkene hydromethylation.
Synthesis of Pyrrolo[2,3-d]pyrimidine
It can be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine . This compound is a potential antagonist of corticotropin-releasing hormone, which plays a crucial role in the body’s response to stress.
Total Synthesis of δ-®-coniceine and Indolizidine 209B
The protodeboronation of this compound was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are alkaloids with potential biological activities.
作用机制
Target of Action
The primary targets of 2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid are carboxylic acids and amines . The compound acts as a highly effective catalyst for dehydrative amidation between these two groups .
Mode of Action
The compound’s mode of action involves the formation of a 2:2 mixed anhydride , which is expected to be the only active species . The ortho-substituent of boronic acid plays a key role in preventing the coordination of amines to the boron atom of the active species, thus accelerating the amidation .
Biochemical Pathways
The compound is involved in several biochemical pathways, including the Suzuki-Miyaura cross-coupling reactions , Palladium-catalyzed direct arylation reactions , Tandem-type Pd (II)-catalyzed oxidative Heck reaction , and intramolecular C-H amidation sequence .
Pharmacokinetics
It’s known that the compound is used in pharmaceutical testing, suggesting it has properties suitable for drug development .
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in its ability to catalyze the dehydrative amidation between carboxylic acids and amines . This results in the formation of amide bonds, which are fundamental in biochemistry and pharmaceutical chemistry.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound is known to be heat sensitive , and dust formation should be avoided . It’s also hygroscopic, meaning it absorbs moisture from the environment . These factors can affect the compound’s stability and efficacy in its applications.
属性
IUPAC Name |
[2-(2-methylpropoxy)-4-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF3O3/c1-7(2)6-18-10-5-8(11(13,14)15)3-4-9(10)12(16)17/h3-5,7,16-17H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSBTOIZQFKAHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)OCC(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



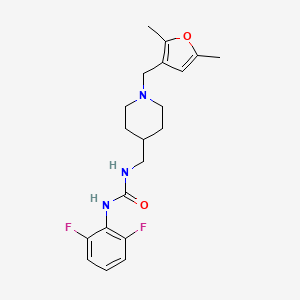
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2371105.png)

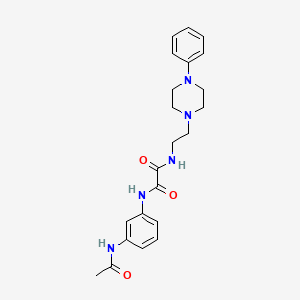
![2-Methoxyethyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2371109.png)
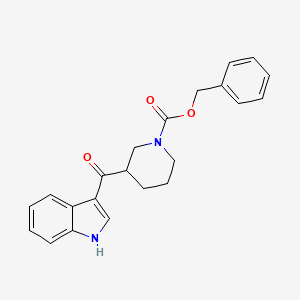
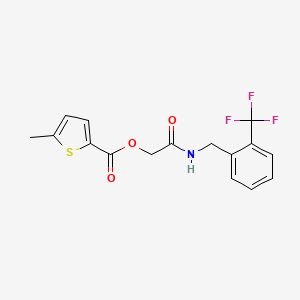
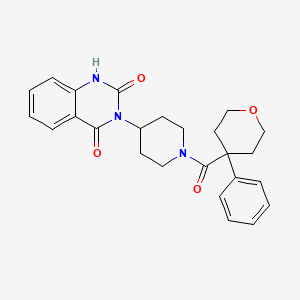
![1-[4-[4-(3-Methylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2371114.png)
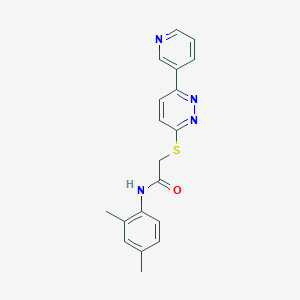
![Tert-butyl (8R)-6,6-dioxo-8-(phenylmethoxycarbonylamino)-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2371116.png)
